
L-Cysteine, L-cysteinylglycyl-L-histidyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, L-cysteinylglycyl-L-histidyl- is a tripeptide composed of the amino acids L-cysteine, L-cysteinylglycine, and L-histidine. This compound is known for its unique sulfur-containing structure, which plays a crucial role in various biological processes. It is involved in protein folding, redox reactions, and serves as a precursor for several important biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinylglycyl-L-histidyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds under mild conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinylglycyl-L-histidyl- often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired tripeptide by optimizing metabolic pathways and fermentation conditions. This method is preferred over chemical synthesis due to its higher yield, lower cost, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, L-cysteinylglycyl-L-histidyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-cysteine can be oxidized to form disulfide bonds, which are crucial for protein stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Dithiothreitol or β-mercaptoethanol under mild conditions.
Substitution: Carbodiimides or phosphonium salts in anhydrous solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of extended peptide chains or modified peptides.
Aplicaciones Científicas De Investigación
L-Cysteine, L-cysteinylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in studying protein folding, redox biology, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and protein misfolding diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of L-Cysteine, L-cysteinylglycyl-L-histidyl- involves its ability to participate in redox reactions and form disulfide bonds. These properties are essential for maintaining the structural integrity of proteins and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling molecules, to modulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteinylglycine: A dipeptide that serves as an intermediate in the degradation of glutathione.
L-Cysteinylhistidine: A dipeptide with potential antioxidant properties.
Uniqueness
L-Cysteine, L-cysteinylglycyl-L-histidyl- is unique due to its tripeptide structure, which combines the properties of its constituent amino acids. This combination enhances its ability to participate in redox reactions, form stable disulfide bonds, and interact with a wide range of molecular targets. These features make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
200405-36-3 |
|---|---|
Fórmula molecular |
C14H22N6O5S2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H22N6O5S2/c15-8(4-26)12(22)17-3-11(21)19-9(1-7-2-16-6-18-7)13(23)20-10(5-27)14(24)25/h2,6,8-10,26-27H,1,3-5,15H2,(H,16,18)(H,17,22)(H,19,21)(H,20,23)(H,24,25)/t8-,9-,10-/m0/s1 |
Clave InChI |
YOULFVOOZSHVJT-GUBZILKMSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


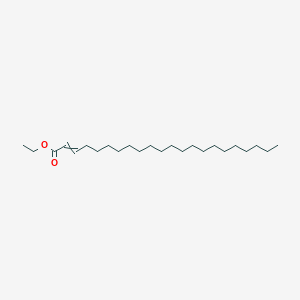
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)

![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
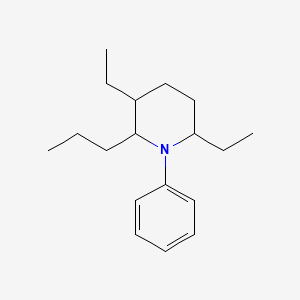
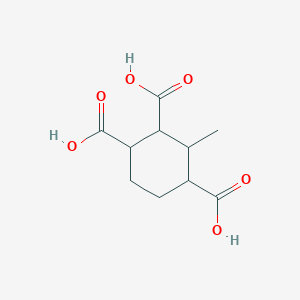
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
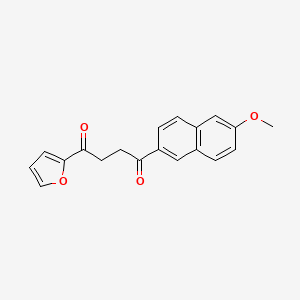
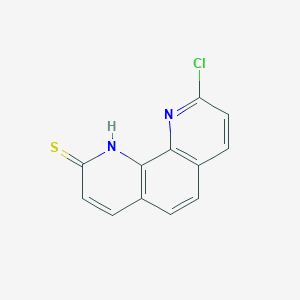

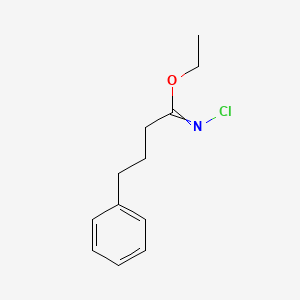
silane](/img/structure/B12561705.png)
